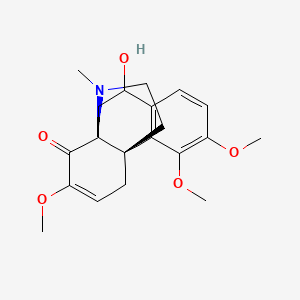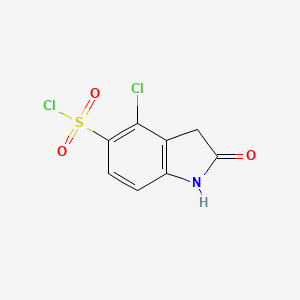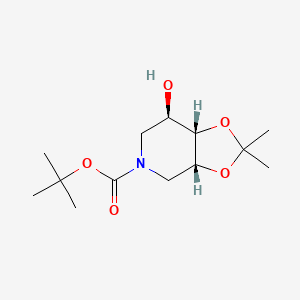
Glycosidase-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycosidase-IN-1 is a glycosidase inhibitor synthesized from D-mannose. It exhibits hypoglycemic activity and can be utilized in the synthesis of immunosuppressive agents and β-glucosidase inhibitors . Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars, and inhibitors like this compound are crucial for studying and manipulating these biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Glycosidase-IN-1 is synthesized from D-mannose through a series of chemical reactions. The synthesis involves the use of specific reagents and catalysts to achieve the desired molecular structure. The exact synthetic route and reaction conditions are proprietary and may vary depending on the desired purity and yield of the final product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions: Glycosidase-IN-1 undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. These reactions are essential for its function as a glycosidase inhibitor and for its application in different scientific fields .
Common Reagents and Conditions:
Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions to yield its constituent sugars.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of various oxidation products.
Substitution: Substitution reactions involving nucleophiles can modify the structure of this compound, potentially altering its inhibitory activity.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields sugars, while oxidation and substitution can produce a range of derivatives with different chemical properties .
Aplicaciones Científicas De Investigación
Glycosidase-IN-1 has a wide range of scientific research applications, including:
Mecanismo De Acción
Glycosidase-IN-1 exerts its effects by inhibiting the activity of glycosidase enzymes. It binds to the active site of the enzyme, preventing the hydrolysis of glycosidic bonds in complex sugars. This inhibition can affect various biochemical pathways, including those involved in carbohydrate metabolism and glycoprotein biosynthesis .
Molecular Targets and Pathways: The primary molecular targets of this compound are glycosidase enzymes, including β-glucosidase and other related enzymes. By inhibiting these enzymes, this compound can modulate the activity of pathways involved in carbohydrate metabolism and glycoprotein processing .
Comparación Con Compuestos Similares
Glycosidase-IN-1 is unique in its specific inhibitory activity and its synthesis from D-mannose. Similar compounds include other glycosidase inhibitors such as:
Miglitol: An α-glucosidase inhibitor used to treat type 2 diabetes.
Acarbose: Another α-glucosidase inhibitor with similar applications in diabetes treatment.
Voglibose: A third α-glucosidase inhibitor used for managing postprandial blood glucose levels.
These compounds share similar mechanisms of action but differ in their chemical structures and specific inhibitory activities.
Propiedades
Fórmula molecular |
C13H23NO5 |
|---|---|
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
tert-butyl (3aR,7R,7aS)-7-hydroxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-6-8(15)10-9(7-14)17-13(4,5)18-10/h8-10,15H,6-7H2,1-5H3/t8-,9-,10+/m1/s1 |
Clave InChI |
RPFDMDWEBWOMNO-BBBLOLIVSA-N |
SMILES isomérico |
CC1(O[C@@H]2CN(C[C@H]([C@@H]2O1)O)C(=O)OC(C)(C)C)C |
SMILES canónico |
CC1(OC2CN(CC(C2O1)O)C(=O)OC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


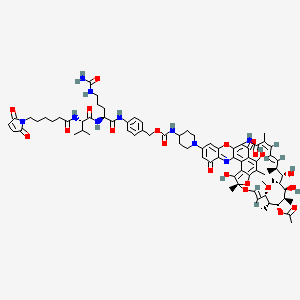
![[2-[2-(3,4-Dihydroxyphenyl)ethoxy]-5-hydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-4-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12433428.png)
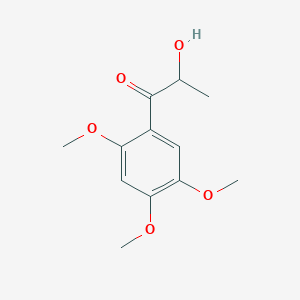
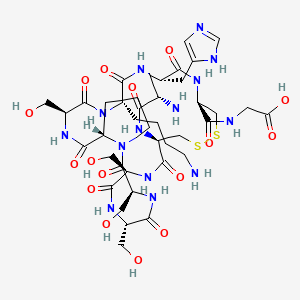
![6-[(3aR,9aS,11aR)-3a,6,6,9a,11a-pentamethyl-4,7-dioxo-1H,2H,3H,5H,5aH,8H,9H,10H,11H-cyclopenta[a]phenanthren-1-yl]-2-methylhept-2-enoic acid](/img/structure/B12433440.png)
![3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one](/img/structure/B12433448.png)
![tetrasodium;dioxido-oxo-[(6E,11E)-2,6,12,16-tetramethyl-9-phosphonatoheptadeca-2,6,11,15-tetraen-9-yl]-lambda5-phosphane](/img/structure/B12433449.png)

![disodium;[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12433455.png)
![(1R,2R)-N-[(2S,3S)-2-amino-3-methylpentyl]-N-[4-(4-propylphenyl)phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide;(1S,2S)-N-[(2S,3S)-2-amino-3-methylpentyl]-N-[4-(4-propylphenyl)phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide](/img/structure/B12433456.png)
![6-hydroxy-2-methyl-hexahydro-1H-pyrrolo[1,2-c]imidazolidin-3-one](/img/structure/B12433458.png)
